methyl 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)acetate
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Overview
Description
Methyl 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)acetate is a complex organic compound featuring an imidazole ring substituted with p-tolyl groups and a thioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The thioacetate group can then be introduced through a nucleophilic substitution reaction using appropriate thiol reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)acetate exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The thioacetate group may participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2,5-diphenyl-1H-imidazol-4-yl)thio)acetate
- Methyl 2-((2,5-di-m-tolyl-1H-imidazol-4-yl)thio)acetate
- Methyl 2-((2,5-di-o-tolyl-1H-imidazol-4-yl)thio)acetate
Uniqueness
Methyl 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)acetate is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of p-tolyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development and material science .
Properties
IUPAC Name |
methyl 2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13-4-8-15(9-5-13)18-20(25-12-17(23)24-3)22-19(21-18)16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPMARDVLBOLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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